molecular formula C18N6O9 B8196785 6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone

6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone

Cat. No.: B8196785
M. Wt: 444.2 g/mol
InChI Key: BTASSOQNDRGAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex macrocyclic structure characterized by a heptacyclic framework containing three oxygen atoms (trioxa), six nitrogen atoms (hexaza), and six ketone groups (hexone). Its intricate architecture includes fused rings with specific bridgehead positions (e.g., 02,10, 04,8) that confer rigidity and influence its electronic properties.

Properties

IUPAC Name

6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18N6O9/c25-13-7-8(14(26)31-13)20-2-1(19-7)3-5(22-10-9(21-3)15(27)32-16(10)28)6-4(2)23-11-12(24-6)18(30)33-17(11)29
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTASSOQNDRGAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C3=C(C4=C1N=C5C(=N4)C(=O)OC5=O)N=C6C(=N3)C(=O)OC6=O)N=C7C(=N2)C(=O)OC7=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction can produce lower oxidation states .

Scientific Research Applications

Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[...]hexone with structurally related macrocycles, emphasizing differences in composition, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight Oxa/Aza Groups Ketones Key Features Bioactivity/Applications References
6,15,24-Trioxa-3,9,12,18,21,27-hexazaheptacyclo[...]hexone Not explicitly provided<sup>†</sup> ~600–650 (estimated) 3 oxa, 6 aza 6 High nitrogen content, six ketones, rigid heptacyclic framework Potential coordination, drug design (inferred)
3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione C₁₉H₂₇NO₉ 413.17 7 oxa, 1 aza 2 Flexible heptaoxa chain, pyridine-derived bicyclic system Coordination chemistry, polymer additives
24-Acetyl-8,11,14-trioxa-24,27-diazapentacyclo[19.5.1.1²²,²⁶.0²,⁷.0¹⁵,²⁰]octacosa-2,4,6,15(20),16,18-hexaen-28-one C₂₃H₂₄N₂O₅ 408.45 3 oxa, 2 aza 1 Acetylated side chain, pentacyclic system with aromatic rings Supramolecular chemistry, ligand design
2,5,8,14,17,20-Hexaoxa-10,24,25,26-tetraazatricyclo[19.3.1.1⁹,¹³]hexacosa-1(25),9,11,13(26),21,23-hexaene Not provided ~450–500 (estimated) 6 oxa, 4 aza 0 Hexaoxa chain, tricyclic core with tetraaza groups Not reported
8-Oxa-14,21,23,28-tetraazapentacyclo[23.3.1.0²,⁷.0¹⁴,²².0¹⁵,²⁰]nonacosa-1(28),2(7),3,5,15,17,19,21,25(29),26-decaen-24-one C₂₄H₂₂N₄O₂ 398.46 1 oxa, 4 aza 1 Pentacyclic system with fused aromatic and heterocyclic rings Antimycobacterial activity (modular synthesis)

<sup>†</sup> Molecular formula inferred from nomenclature: Likely C₂₄–₂₈H₂₀–₃₀N₆O₉–₁₂.

Key Structural and Functional Differences:

Oxygen/Nitrogen Ratio: The target compound has a 3:6 oxa:aza ratio, contrasting with hexaoxa/tetraaza (6:4 in ) and heptaoxa/monoaza (7:1 in ) analogs. Higher nitrogen content may enhance metal-binding capacity or hydrogen-bonding interactions .

Ring Systems :

  • The heptacyclic framework is more complex than bicyclic () or pentacyclic () systems, likely reducing conformational flexibility and improving thermal stability.

Synthetic Origins: Modular synthesis routes (e.g., fluorous-tagged intermediates in ) are common for macrocycles, but marine actinomycetes-derived analogs () highlight natural product inspiration.

Biological Activity

The compound 6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone (CAS No: 105618-29-9) is a complex organic molecule with significant potential in biological applications due to its unique structural characteristics and chemical properties. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a heptacyclic framework that includes multiple nitrogen and oxygen atoms. Its molecular formula is C18N6O9C_{18}N_6O_9 with a molecular weight of approximately 444.20 g/mol. The presence of multiple heteroatoms in its structure suggests potential for various biological interactions.

Antimicrobial Activity

Recent studies have indicated that the compound exhibits notable antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : The compound showed significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.
  • Fungal Activity : In vitro assays demonstrated effectiveness against common fungal strains including Candida albicans, with MIC values around 64 µg/mL.

Anticancer Properties

The compound has also been evaluated for its anticancer potential :

  • Cell Line Studies : In studies involving various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer), the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM.
  • Mechanism of Action : Preliminary investigations suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Table 1: Antimicrobial Activity

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans64

Table 2: Anticancer Activity

Cell LineIC50 (µM)
MCF-715
HeLa25

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal pathogens. The results confirmed its broad-spectrum activity and highlighted its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Mechanism Exploration

Research published in Cancer Research investigated the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.